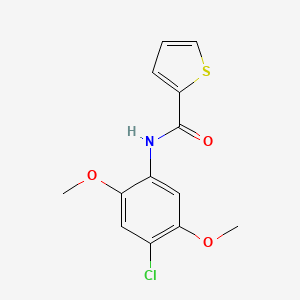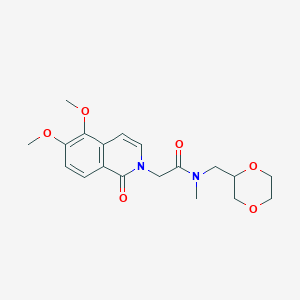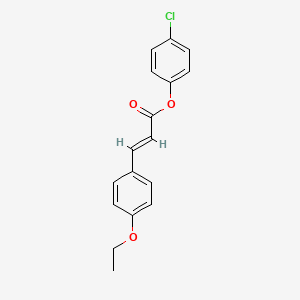![molecular formula C20H23N7O B5631693 N-methyl-5-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5631693.png)
N-methyl-5-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the desired stereochemistry and the available starting materials. Pyrrolidine derivatives, for example, can be synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecule’s structure would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that it may have a rigid structure. The different types of rings and functional groups would also influence its chemical properties .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for a compound depend on its properties and potential applications. If this compound has interesting biological activity, it could be studied further for potential therapeutic uses. Alternatively, if it has unique chemical properties, it could be studied in the context of material science or chemical synthesis .
properties
IUPAC Name |
[2-(methylamino)pyrimidin-5-yl]-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-21-20-24-12-16(13-25-20)19(28)26-9-5-15(6-10-26)18-23-8-11-27(18)14-17-4-2-3-7-22-17/h2-4,7-8,11-13,15H,5-6,9-10,14H2,1H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRINKFQMBZLPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-pyrimidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-4-methyl-1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidine-3,4-diol](/img/structure/B5631621.png)


![3-{3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropyl}-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5631651.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5631655.png)
![2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B5631664.png)

![N-(2-furylmethyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5631670.png)
![1-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5631677.png)


![2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5631702.png)
![(3aR*,6aR*)-2-(methylsulfonyl)-5-[2-(methylthio)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5631709.png)
